1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone
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Overview
Description
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone, also known as 15-Crown-5, is a crown ether with the molecular formula C10H20O5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The name “crown” refers to the crown-like shape of the molecule, which can encapsulate metal ions within its ring structure. This compound is particularly known for its ability to form stable complexes with various cations, making it useful in a range of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone can be synthesized through several methods. One common synthetic route involves the cyclization of diethylene glycol with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations such as potassium, sodium, and lithium.
Substitution: Can participate in nucleophilic substitution reactions where the ether oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as potassium chloride or sodium bromide in an aqueous or organic solvent.
Substitution: Requires the presence of a suitable leaving group and a nucleophile under mild to moderate conditions.
Major Products
Complexation: Produces metal-crown ether complexes that are often used in phase transfer catalysis.
Substitution: Results in the formation of substituted crown ethers with various functional groups.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mechanism of Action
The mechanism by which 1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone exerts its effects primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation can alter the chemical properties of the metal ion, making it more soluble in organic solvents and facilitating its transport across membranes .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Benzopentaoxacyclopentadecane: Similar in structure but contains a benzene ring, which can affect its complexation properties.
18-Crown-6: Another crown ether with a larger ring size, capable of encapsulating larger cations such as potassium.
12-Crown-4: Smaller crown ether that is selective for smaller cations like lithium
Uniqueness
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone is unique due to its specific ring size, which provides optimal complexation with medium-sized cations such as sodium and potassium. This selectivity makes it particularly useful in applications requiring the separation or transport of these ions .
Properties
CAS No. |
67122-48-9 |
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Molecular Formula |
C10H10O10 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C10H10O10/c11-6-1-16-7(12)2-18-9(14)4-20-10(15)5-19-8(13)3-17-6/h1-5H2 |
InChI Key |
GIXQUWHVCSYGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC(=O)OCC(=O)OCC(=O)OCC(=O)O1 |
Origin of Product |
United States |
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